molecular formula C12H13NOS B151386 2-(2-Benzothiazolyl)-3-pentanone CAS No. 132607-29-5

2-(2-Benzothiazolyl)-3-pentanone

Cat. No. B151386
M. Wt: 219.3 g/mol
InChI Key: GPIBEVPMVKPRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzothiazolyl)-3-pentanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. It is a member of the thioflavin family of dyes and is widely used in the detection of amyloid fibrils, which are associated with a range of neurodegenerative diseases, including Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 2-(2-Benzothiazolyl)-3-pentanone T is not fully understood. However, it is known that 2-(2-Benzothiazolyl)-3-pentanone T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Benzothiazolyl)-3-pentanone T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, which allows for the detection of these fibrils.

Biochemical And Physiological Effects

2-(2-Benzothiazolyl)-3-pentanone T is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that 2-(2-Benzothiazolyl)-3-pentanone T is a dye and should be handled with care to avoid skin and eye irritation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-Benzothiazolyl)-3-pentanone T is its high sensitivity and specificity for amyloid fibrils. This makes it a valuable tool for the detection and quantification of these fibrils in tissues. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is relatively easy to use and can be used in a variety of experimental settings.
However, there are also some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T. One limitation is that it is not specific to a particular type of amyloid fibril. This means that 2-(2-Benzothiazolyl)-3-pentanone T may bind to other proteins and structures in addition to amyloid fibrils, leading to false positives. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is not suitable for in vivo imaging due to its poor penetration of tissues.

Future Directions

There are several future directions for the use of 2-(2-Benzothiazolyl)-3-pentanone T in scientific research. One direction is the development of new derivatives of 2-(2-Benzothiazolyl)-3-pentanone T with improved properties, such as increased specificity for particular types of amyloid fibrils or improved tissue penetration. Another direction is the use of 2-(2-Benzothiazolyl)-3-pentanone T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Finally, 2-(2-Benzothiazolyl)-3-pentanone T may also be useful in the study of other protein misfolding diseases, such as prion diseases and type 2 diabetes.
Conclusion
In conclusion, 2-(2-Benzothiazolyl)-3-pentanone T is a valuable tool in scientific research for the detection and quantification of amyloid fibrils. Its high sensitivity and specificity make it a valuable tool for the study of neurodegenerative diseases, and its ease of use makes it suitable for a variety of experimental settings. While there are some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T, its future directions are promising, and it is likely to continue to be an important tool in scientific research for years to come.

Synthesis Methods

2-(2-Benzothiazolyl)-3-pentanone T is synthesized through a reaction between 2-aminobenzothiazole and 3-bromoacetone. The reaction results in the formation of a yellow powder, which is then purified through recrystallization. The final product is a yellow-green powder with a high degree of purity.

Scientific Research Applications

2-(2-Benzothiazolyl)-3-pentanone T is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are misfolded proteins that aggregate and form insoluble deposits in tissues. These deposits are associated with a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(2-Benzothiazolyl)-3-pentanone T binds to these amyloid fibrils and fluoresces, allowing researchers to detect and quantify the presence of these fibrils in tissues.

properties

CAS RN

132607-29-5

Product Name

2-(2-Benzothiazolyl)-3-pentanone

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)pentan-3-one

InChI

InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3

InChI Key

GPIBEVPMVKPRLR-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

synonyms

3-Pentanone,2-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

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